molecular formula C16H25N7O2 B4392552 N4-Butyl-N2,N2-dimethyl-6-[(6-propoxypyridazin-3-YL)oxy]-1,3,5-triazine-2,4-diamine

N4-Butyl-N2,N2-dimethyl-6-[(6-propoxypyridazin-3-YL)oxy]-1,3,5-triazine-2,4-diamine

Cat. No.: B4392552
M. Wt: 347.42 g/mol
InChI Key: WQQDNKAKXFFGKT-UHFFFAOYSA-N
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Description

N’-butyl-N,N-dimethyl-6-[(6-propoxy-3-pyridazinyl)oxy]-1,3,5-triazine-2,4-diamine is a complex organic compound with a unique structure that includes a triazine ring, a pyridazine ring, and various alkyl and alkoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-butyl-N,N-dimethyl-6-[(6-propoxy-3-pyridazinyl)oxy]-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the preparation of the triazine and pyridazine rings. These rings are then functionalized with the appropriate alkyl and alkoxy groups. Common synthetic methods include nucleophilic substitution reactions and coupling reactions, such as the Suzuki–Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N’-butyl-N,N-dimethyl-6-[(6-propoxy-3-pyridazinyl)oxy]-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, such as amines or alkoxides, under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N’-butyl-N,N-dimethyl-6-[(6-propoxy-3-pyridazinyl)oxy]-1,3,5-triazine-2,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-butyl-N,N-dimethyl-6-[(6-propoxy-3-pyridazinyl)oxy]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-butyl-N,N-dimethyl-6-[(6-propoxy-3-pyridazinyl)oxy]-1,3,5-triazine-2,4-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-N-butyl-2-N,2-N-dimethyl-6-(6-propoxypyridazin-3-yl)oxy-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N7O2/c1-5-7-10-17-14-18-15(23(3)4)20-16(19-14)25-13-9-8-12(21-22-13)24-11-6-2/h8-9H,5-7,10-11H2,1-4H3,(H,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQDNKAKXFFGKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC(=NC(=N1)OC2=NN=C(C=C2)OCCC)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N4-Butyl-N2,N2-dimethyl-6-[(6-propoxypyridazin-3-YL)oxy]-1,3,5-triazine-2,4-diamine
Reactant of Route 2
Reactant of Route 2
N4-Butyl-N2,N2-dimethyl-6-[(6-propoxypyridazin-3-YL)oxy]-1,3,5-triazine-2,4-diamine
Reactant of Route 3
Reactant of Route 3
N4-Butyl-N2,N2-dimethyl-6-[(6-propoxypyridazin-3-YL)oxy]-1,3,5-triazine-2,4-diamine
Reactant of Route 4
Reactant of Route 4
N4-Butyl-N2,N2-dimethyl-6-[(6-propoxypyridazin-3-YL)oxy]-1,3,5-triazine-2,4-diamine
Reactant of Route 5
Reactant of Route 5
N4-Butyl-N2,N2-dimethyl-6-[(6-propoxypyridazin-3-YL)oxy]-1,3,5-triazine-2,4-diamine
Reactant of Route 6
Reactant of Route 6
N4-Butyl-N2,N2-dimethyl-6-[(6-propoxypyridazin-3-YL)oxy]-1,3,5-triazine-2,4-diamine

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